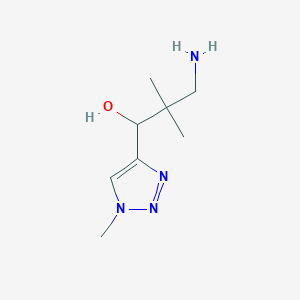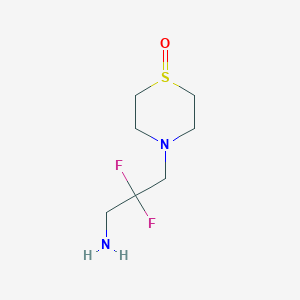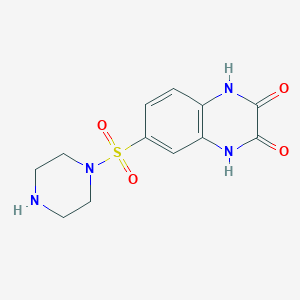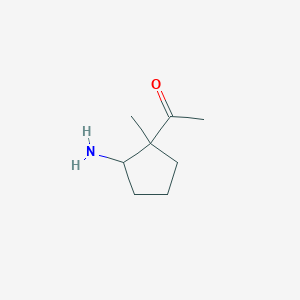
2,3-Dimethylquinoxaline-6,7-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dimethylquinoxaline-6,7-dicarbonitrile is a chemical compound with the molecular formula C12H8N4 and a molecular weight of 208.22 g/mol . It is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound. This compound is primarily used in research and has various applications in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethylquinoxaline-6,7-dicarbonitrile typically involves the reaction of 2,3-dimethylquinoxaline with cyanogen bromide under controlled conditions . The reaction is carried out in an organic solvent such as acetonitrile, and the product is purified through recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 2,3-Dimethylquinoxaline-6,7-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the cyano groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Quinoxaline derivatives with additional oxygen-containing functional groups.
Reduction: Reduced quinoxaline derivatives.
Substitution: Substituted quinoxaline derivatives with various functional groups replacing the cyano groups.
Scientific Research Applications
2,3-Dimethylquinoxaline-6,7-dicarbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of gastric ulcers.
Mechanism of Action
The mechanism of action of 2,3-Dimethylquinoxaline-6,7-dicarbonitrile involves its interaction with specific molecular targets and pathways. For instance, in the context of its gastroprotective effects, the compound modulates inflammatory biomarkers and upregulates gastroprotective mediators such as prostaglandin E2 . It also influences the expression of tumor suppressor genes, contributing to its therapeutic potential.
Comparison with Similar Compounds
Quinoxaline: The parent compound, known for its diverse biological activities.
2,3-Dimethylquinoxaline: A closely related compound with similar structural features.
2,3-Dichloroquinoxaline: Another derivative with distinct chemical properties.
Uniqueness: 2,3-Dimethylquinoxaline-6,7-dicarbonitrile stands out due to its dual cyano groups, which impart unique electronic and chemical properties. These features make it particularly valuable in applications such as OLEDs and as a precursor for more complex chemical syntheses.
Properties
Molecular Formula |
C12H8N4 |
|---|---|
Molecular Weight |
208.22 g/mol |
IUPAC Name |
2,3-dimethylquinoxaline-6,7-dicarbonitrile |
InChI |
InChI=1S/C12H8N4/c1-7-8(2)16-12-4-10(6-14)9(5-13)3-11(12)15-7/h3-4H,1-2H3 |
InChI Key |
FWKXTXAEVHJPNQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C2C=C(C(=CC2=N1)C#N)C#N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1-[(tert-Butoxy)carbonyl]-5-[(2S)-4-[(tert-butoxy)carbonyl]-2-methylpiperazin-1-yl]piperidine-3-carboxylic acid](/img/structure/B15256831.png)
![(1Z)-N-Cyclohexyl-1-{1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methanimine](/img/structure/B15256838.png)





![1-[2-(Aminomethyl)cyclopentyl]ethan-1-one](/img/structure/B15256883.png)

